6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-6-2-3-7(9)11-8(6)10-5/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVQDCUBIIQDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-nitropyridine with methylamine, followed by cyclization using a base such as sodium hydride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency . The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the production process .
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 6 undergoes nucleophilic substitution under basic conditions. Key reagents and outcomes include:
Mechanistic Insight : Substitution at C-6 proceeds via an SNAr mechanism due to electron-withdrawing effects of the adjacent pyridine nitrogen.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, enabling C–C bond formation:
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
| Amine | Product | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Piperidine | 4-Piperidinyl-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | Pd(OAc)₂, Xantphos | DMF, 110°C | 82% |
Key Observation : The methyl group at C-2 sterically hinders coupling at C-3, directing reactivity to C-5 or C-7 positions in some cases .
Oxidation and Reduction
The pyrrolopyridine core undergoes redox transformations:
| Reaction Type | Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Oxidation | KMnO₄ | Pyrrolo[2,3-b]pyridine-1,2-dione derivative | H₂O, 25°C | 63% | |
| Reduction | NaBH₄/CuI | Dihydro-1H-pyrrolo[2,3-b]pyridine | MeOH, 0°C | 57% |
Limitation : Over-oxidation can lead to ring-opening products, requiring careful stoichiometric control.
Ring-Opening Reactions
Under harsh acidic or basic conditions, the bicyclic system undergoes cleavage:
| Conditions | Product | Application | Reference |
|---|---|---|---|
| 6N HCl, reflux | 2-Methyl-3-aminopyridine | Intermediate for heterocycles | |
| NaOH, H₂O₂ | Chlorinated pyridine carboxylic acid | Functional material synthesis |
Functionalization via Directed Metalation
Lithiation at C-4 enables further derivatization:
| Base | Electrophile | Product | Yield | Reference |
|---|---|---|---|---|
| LDA | CO₂ | 4-Carboxy-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | 71% | |
| t-BuLi | I₂ | 4-Iodo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | 66% |
Note : Directed ortho-metalation (DoM) strategies are critical for regioselective functionalization .
Scientific Research Applications
Cancer Therapy
One of the most significant applications of 6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives is their role as inhibitors of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling is implicated in various cancers, making it a target for therapeutic intervention. Research has shown that certain derivatives exhibit potent inhibitory activity against FGFR1, 2, and 3, with some compounds demonstrating IC50 values in the nanomolar range. For instance, a specific derivative was found to inhibit breast cancer cell proliferation and induce apoptosis while also reducing cell migration and invasion .
Kinase Inhibition
Another critical area of application is the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is involved in several physiological processes, including electrolyte balance and cell proliferation. Compounds derived from this compound have been identified as effective SGK-1 inhibitors, which could be beneficial in treating conditions related to renal and cardiovascular diseases. The modulation of SGK-1 activity through these compounds offers a novel therapeutic approach for disorders such as hypertension and heart failure .
Phosphodiesterase Inhibition
The compound also shows promise as a selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme that plays a crucial role in inflammatory responses and central nervous system (CNS) disorders. Studies have demonstrated that certain derivatives can significantly inhibit TNF-α release from macrophages exposed to inflammatory stimuli. This inhibition suggests potential applications in treating inflammatory diseases and neurodegenerative disorders .
Synthesis and Structure-Activity Relationship Studies
Research into the synthesis of various derivatives of this compound has provided insights into their structure-activity relationships (SAR). By modifying different substituents on the pyrrolo[2,3-b]pyridine scaffold, researchers have been able to enhance the potency and selectivity of these compounds against specific biological targets. For example, variations in the amide portion of the molecule have been shown to affect PDE4B inhibition significantly .
| Compound | Target | IC50 (nM) | Effect on Cell Proliferation | References |
|---|---|---|---|---|
| Derivative 4h | FGFR1 | 7 | Inhibited | |
| Derivative 4h | FGFR2 | 9 | Inhibited | |
| Derivative X | SGK-1 | TBD | Modulation | |
| Derivative Y | PDE4B | ~200 | Reduced TNF-α release |
Table 2: Summary of Therapeutic Applications
| Application Area | Description |
|---|---|
| Cancer Therapy | FGFR inhibitors for tumor growth inhibition |
| Cardiovascular Disorders | SGK-1 modulation for electrolyte balance and cell proliferation regulation |
| Inflammatory Diseases | PDE4B inhibition for reducing inflammation |
Case Studies
Case Study: FGFR Inhibition
In a recent study published in Royal Society of Chemistry, a series of pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their FGFR inhibitory activities. Among them, compound 4h demonstrated remarkable potency against multiple FGFR isoforms and showed significant effects on breast cancer cell lines, highlighting its potential as a lead compound for further development in cancer therapy .
Case Study: SGK-1 Modulation
A patent application described the use of pyrrolo[2,3-b]pyridine derivatives as SGK-1 inhibitors. These compounds were tested for their ability to modulate SGK-1 activity in renal cells, suggesting their utility in treating renal disorders associated with dysregulated SGK-1 activity .
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Halogenation : Bromine or chlorine at the 5/6 positions (e.g., 5-Bromo-6-chloro derivative) increases molecular weight and may enhance binding affinity via halogen bonding .
- Functional Groups : Carboxylic acid (e.g., A209292) or ester (e.g., 9b) moieties introduce polarity, affecting solubility and bioavailability .
Biological Activity
Overview
6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique molecular structure, has been studied for its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Chemical Structure
The molecular formula of this compound is C8H7ClN2. The structural configuration includes a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 6-position and a methyl group at the 2-position, which influences its biological activity and interaction with various molecular targets.
The biological activity of this compound primarily involves its interaction with specific kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. This mechanism is crucial for its anticancer properties and makes it a candidate for further therapeutic development .
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- The compound has shown promise in inhibiting cancer cell lines. Studies have demonstrated that it can induce cytotoxic effects on various cancer cells while exhibiting limited toxicity towards normal cells.
- For instance, derivatives of this compound have been tested against ovarian and breast cancer cell lines, showing moderate cytotoxicity against ovarian cancer cells .
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound may possess antimicrobial activity, making it a potential candidate for developing new antibiotics or antifungal agents.
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in ovarian cancer cells | |
| Antimicrobial | Potential activity against bacterial strains | |
| Enzyme Inhibition | Inhibits SGK-1 kinase |
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell viability in ovarian cancer cells with IC50 values suggesting effective dosage ranges for therapeutic application.
- Inhibition of Kinases : Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. The findings revealed that the compound effectively decreased phosphorylation levels of target proteins, thereby disrupting cancer cell proliferation.
Q & A
Q. How are structure-activity relationship (SAR) studies designed for pyrrolo[2,3-b]pyridine-based kinase inhibitors?
- Methodological Answer :
- Core modifications : Synthesize analogs with varied substituents (e.g., 3-nitro, 4-amino) to map kinase binding pockets .
- Proteomic profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects .
- Molecular docking : Align analogs with crystal structures of kinase active sites (e.g., PDB: 3OQB for CDK4) to rationalize activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
